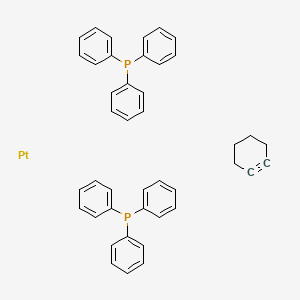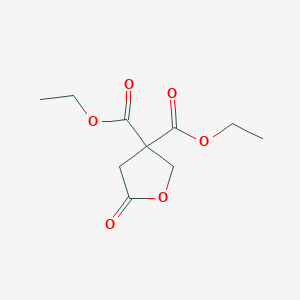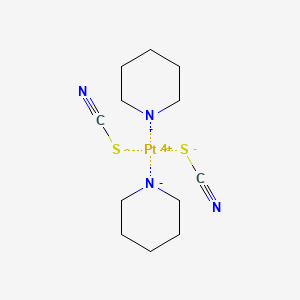
cis-Bis(piperidine)bis(thiocyanato)platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Bis(piperidine)bis(thiocyanato)platinum: is a coordination compound featuring platinum as the central metal atom, coordinated with two piperidine ligands and two thiocyanate ligands
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(piperidine)bis(thiocyanato)platinum typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate (K2PtCl4), with piperidine and thiocyanate ions under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or precipitation techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions: cis-Bis(piperidine)bis(thiocyanato)platinum can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be replaced by other ligands, such as halides or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, KBr) or phosphine ligands (e.g., triphenylphosphine). These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction Reactions: Redox reactions may involve oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products include new platinum complexes with different ligands, such as cis-Bis(piperidine)bis(chlorido)platinum.
Oxidation and Reduction Reactions: Products depend on the specific redox conditions and may include platinum complexes with altered oxidation states.
科学研究应用
cis-Bis(piperidine)bis(thiocyanato)platinum has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Materials Science: The compound’s unique coordination environment makes it a candidate for developing new materials with specific electronic or optical properties.
Catalysis: Platinum complexes are known for their catalytic activity in various chemical reactions, and this compound may serve as a catalyst in organic synthesis.
作用机制
The mechanism of action of cis-Bis(piperidine)bis(thiocyanato)platinum, particularly in medicinal applications, involves its interaction with cellular components. The platinum center can form covalent bonds with DNA, leading to the formation of DNA crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately triggering cell death through apoptosis . The compound may also interact with proteins and other biomolecules, contributing to its overall biological activity.
相似化合物的比较
cisplatin: A well-known platinum-based anticancer drug that forms DNA crosslinks, leading to cell death.
carboplatin: A platinum complex with a similar mechanism of action but reduced side effects compared to cisplatin.
oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.
Uniqueness: cis-Bis(piperidine)bis(thiocyanato)platinum is unique due to its specific ligand environment, which may confer distinct chemical and biological properties. The presence of piperidine and thiocyanate ligands can influence the compound’s reactivity, stability, and interaction with biological targets, potentially offering advantages over other platinum-based compounds in certain applications .
属性
分子式 |
C12H20N4PtS2 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC 名称 |
piperidin-1-ide;platinum(4+);dithiocyanate |
InChI |
InChI=1S/2C5H10N.2CHNS.Pt/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H2;2*3H;/q2*-1;;;+4/p-2 |
InChI 键 |
XJUGTPUXKPKMLT-UHFFFAOYSA-L |
规范 SMILES |
C1CC[N-]CC1.C1CC[N-]CC1.C(#N)[S-].C(#N)[S-].[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


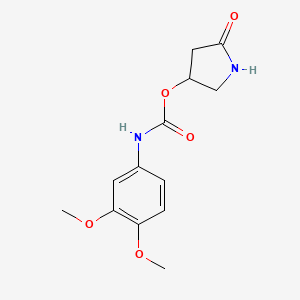


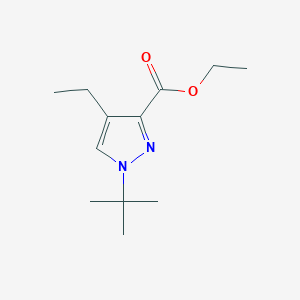

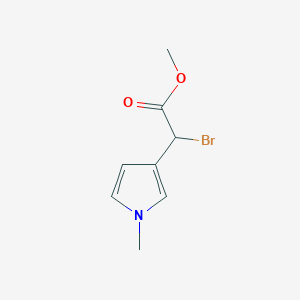
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)

![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

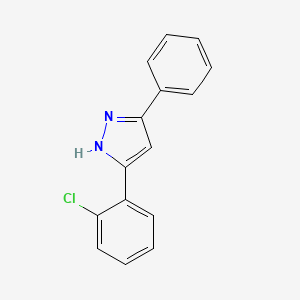
![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
